- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis, Organic Letters, 2021, 23(5), 1530-1534

Cas no 95-20-5 (2-Methylindole)

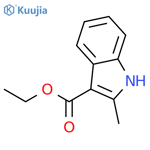

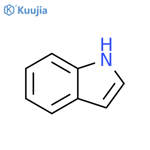

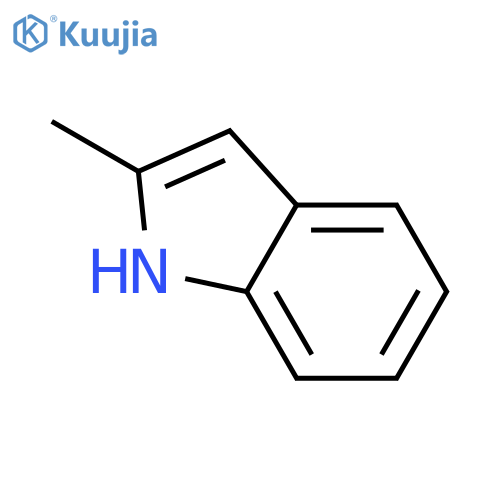

2-Methylindole structure

Nom du produit:2-Methylindole

Numéro CAS:95-20-5

Le MF:C9H9N

Mégawatts:131.174462080002

MDL:MFCD00005616

CID:34783

PubChem ID:7224

2-Methylindole Propriétés chimiques et physiques

Nom et identifiant

-

- 2-Methylindole

- 2-methylindole (alpha)

- 1H-Indole,2-methyl-

- 2-methyl-1H-indole

- Methyl ketole

- α-Methylindole

- NSC 7514

- Methylketole

- 1H-Indole, 2-methyl-

- Indole, 2-methyl-

- 2-METHYL INDOLE

- BHNHHSOHWZKFOX-UHFFFAOYSA-N

- I7CN58827I

- 2-methylindol

- methyl indole

- 2-methyl-indole

- 2-methyl-1h-indol

- PubChem7504

- 2-methyl-1-H-indole

- KSC486Q8R

- Indole, 2-methyl- (8CI)

- ARONIS020142

- NSC7514

- KUC106

- 2-Methyl-1H-indole (ACI)

-

- MDL: MFCD00005616

- Piscine à noyau: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3

- La clé Inchi: BHNHHSOHWZKFOX-UHFFFAOYSA-N

- Sourire: C1C=C2C(NC(C)=C2)=CC=1

- BRN: 109781

Propriétés calculées

- Qualité précise: 131.07300

- Masse isotopique unique: 131.073499

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 0

- Complexité: 122

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 15.8

- Le xlogp3: 2.5

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: Poudre cristalline blanche sous forme d'aiguilles ou de flocons.

- Dense: 1.07

- Point de fusion: 57-59 °C (lit.)

- Point d'ébullition: 273 °C(lit.)

- Point d'éclair: Température Fahrenheit: 285.8°f< br / >Degrés Celsius: 141 ° C< br / >

- Indice de réfraction: 1.6070 (estimate)

- Coefficient de répartition de l'eau: Insoluble in water.

- Le PSA: 15.79000

- Le LogP: 2.47630

- Solubilité: Facilement soluble dans l'éthanol, l'éther, l'acétone, le benzène, le chloroforme et l'acide sulfurique, légèrement soluble dans l'eau chaude, insoluble dans l'eau froide.

- Sensibilité: Light Sensitive

- FEMA: 3256

2-Methylindole Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Danger

- Description des dangers: H318

- Déclaration d'avertissement: P280,P305+P351+P338

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 41

- Instructions de sécurité: S36/37-S24/25

- Carte FOCA taille f:8-10-13-23

- RTECS:NM0345000

-

Identification des marchandises dangereuses:

- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature

- TSCA:Yes

- Terminologie du risque:R20/21/22

2-Methylindole Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

2-Methylindole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| abcr | AB117944-1 kg |

2-Methylindole, 98%; . |

95-20-5 | 98% | 1 kg |

€400.00 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M013A-100g |

2-Methylindole |

95-20-5 | 98% | 100g |

¥85.0 | 2022-05-30 | |

| Oakwood | 003402-100g |

2-Methylindole |

95-20-5 | 98+% | 100g |

$45.00 | 2024-07-19 | |

| Enamine | EN300-18136-0.5g |

2-methyl-1H-indole |

95-20-5 | 96% | 0.5g |

$21.0 | 2023-09-19 | |

| Enamine | EN300-18136-2.5g |

2-methyl-1H-indole |

95-20-5 | 96% | 2.5g |

$27.0 | 2023-09-19 | |

| Enamine | EN300-18136-50.0g |

2-methyl-1H-indole |

95-20-5 | 96% | 50g |

$51.0 | 2023-04-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86781-250mg |

2-Methylindole |

95-20-5 | 250mg |

¥198.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 128701-500G |

2-Methylindole, 98% |

95-20-5 | 98% | 500G |

¥ 802 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005661-25g |

2-Methylindole |

95-20-5 | 97% | 25g |

¥28 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86780-100g |

2-Methylindole |

95-20-5 | 100g |

¥76.0 | 2021-09-08 |

2-Methylindole Méthode de production

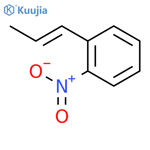

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: 1,4-Dioxane ; rt; rt → 110 °C; 3 h, 110 °C

Référence

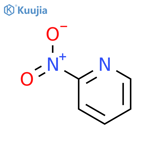

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Référence

- The chemistry of indoles, 1966, , ,

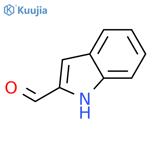

Synthetic Routes 3

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Hafnium, hexakis[μ5-[[4,4′-([2,2′-bipyridine]-5,5′-diyl-κN1,κN1′)bis[benzoato-κO… Solvents: Acetonitrile , 2,2,2-Trifluoroethanol ; 12 h, rt

Référence

- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem Catalysis, Angewandte Chemie, 2021, 60(6), 3115-3120

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene

Référence

- Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine, Organic Letters, 2002, 4(16), 2691-2694

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, reflux

Référence

- Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity, ACS Medicinal Chemistry Letters, 2011, 2(5), 353-357

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Triphenylphosphine , Stannous chloride Catalysts: Ruthenium trichloride Solvents: 1,4-Dioxane , Water

1.2 Reagents: Hydrochloric acid

1.3 Solvents: Chloroform

1.2 Reagents: Hydrochloric acid

1.3 Solvents: Chloroform

Référence

- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indoles, Tetrahedron, 2001, 57(16), 3321-3329

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethylformamide ; 72 h, 6 atm, 120 °C

Référence

- A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclization, Tetrahedron, 2011, 67(20), 3603-3611

Synthetic Routes 11

Conditions de réaction

1.1 Catalysts: (PB-7-11-22333)-Trihydro(2,4-pentanedionato-κO2,κO4)bis[tris(1-methylethyl)phosp… Solvents: p-Xylene ; 48 h, 140 °C

Référence

- Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic amines, Organometallics, 2017, 36(15), 2996-3004

Synthetic Routes 12

Conditions de réaction

1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa

Référence

- Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocycles, Green Chemistry, 2020, 22(6), 1996-2010

Synthetic Routes 13

Conditions de réaction

1.1 Catalysts: Cadmium sulfide , Cadmium selenide , Nickel dichloride Solvents: Acetonitrile , Water ; 12 h, rt

Référence

- Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dots, Catalysis Science & Technology, 2021, 11(11), 3810-3817

Synthetic Routes 14

Synthetic Routes 15

Conditions de réaction

1.1 Catalysts: 2756592-03-5 Solvents: Dimethylacetamide ; 32 h, rt

Référence

- Imidazole-linked porphyrin-based conjugated microporous polymers for metal-free photocatalytic oxidative dehydrogenation of N-heterocycles, Sustainable Energy & Fuels, 2021, 5(24), 6478-6487

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt; 24 h, 100 °C

Référence

- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base, Tetrahedron Letters, 2020, 61(5),

Synthetic Routes 17

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 15 min, 0 °C; 1 h, rt; rt → 0 °C; 30 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

Référence

- Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoates, Tetrahedron Letters, 2015, 56(26), 3996-3998

Synthetic Routes 19

Conditions de réaction

1.1 Catalysts: Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Mesitylene ; 24 h, 165 °C

Référence

- Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexes, Advanced Synthesis & Catalysis, 2012, 354(16), 3045-3053

Synthetic Routes 20

Conditions de réaction

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , 1,2-Bis(diphenylphosphino)benzene (crosslinked, polystyrene-bound) Solvents: p-Xylene ; 5 min, rt

1.2 20 h, 130 °C

1.2 20 h, 130 °C

Référence

- Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking Bisphosphine, Organic Letters, 2020, 22(13), 5240-5245

Synthetic Routes 21

Conditions de réaction

1.1 Catalysts: Cobalt(1+), [2-(dicyclohexylphosphino-κP)-N-[2-(dicyclohexylphosphino-κP)ethyl]e… Solvents: p-Xylene ; 4 d, rt → 150 °C

Référence

- Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer Catalyst, ACS Catalysis, 2015, 5(11), 6350-6354

2-Methylindole Raw materials

- 2-Propanol,1,1',1''-nitrilotris-, hydrochloride (9CI)

- Benzene, 1-nitro-2-(1-propenyl)-

- 1H-Indole, 2-methyl-1-[(4-methylphenyl)sulfonyl]-

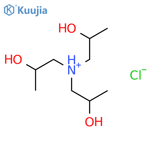

- 1-(2-Aminophenyl)propan-2-ol

- Indole-2-carbaldehyde

- Indole

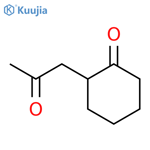

- Cyclohexanone, 2-(2-oxopropyl)-

- Ethyl 2-methyl-1H-indole-3-carboxylate

- Pyridine, 2-nitro-

- 2-Methylindoline

2-Methylindole Preparation Products

2-Methylindole Fournisseurs

Amadis Chemical Company Limited

Membre gold

(CAS:95-20-5)2-Methylindole

Numéro de commande:A904499

État des stocks:in Stock

Quantité:1kg

Pureté:99%

Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:17

Prix ($):244.0

2-Methylindole Littérature connexe

-

Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507

-

2. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439

-

K. Karthikeyan,R. Senthil Kumar,P. Dheenkumar,Paramasivan T. Perumal RSC Adv. 2014 4 27988

-

H. Kilic,S. Bayindir,E. Erdogan,S. Agopcan Cinar,F. A. S. Konuklar,S. K. Bali,N. Saracoglu,V. Aviyente New J. Chem. 2017 41 9674

-

Shou-Guo Wang,Long Han,Mi Zeng,Feng-Lai Sun,Wei Zhang,Shu-Li You Org. Biomol. Chem. 2012 10 3202

95-20-5 (2-Methylindole) Produits connexes

- 5649-36-5(2,6-Dimethyl-1H-indole)

- 85-06-3(3-Methylbenzo[f]quinoline)

- 1196-79-8(2,5-Dimethyl-1H-indole)

- 685094-11-5(1-(2-Fluorophenyl)-1H-pyrazol-3-amine hydrochloride)

- 63316-43-8(Potassium 3-(phenylsulfonyl)benzenesulfonate)

- 2137870-41-6(Ethyl 4-(aminomethyl)-3-bromobenzoate)

- 2228899-04-3(3-(2-chloro-5-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)

- 2172565-08-9(tert-butyl 6-(hydroxymethyl)-6-(4-hydroxythian-4-yl)-2-azabicyclo2.2.2octane-2-carboxylate)

- 1795808-52-4(2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methoxyphenyl)propanoic acid)

- 27893-41-0(4-Heptyloxybenzaldehyde)

Fournisseurs recommandés

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:95-20-5)2-Methylindole

Pureté:98%

Quantité:Company Customization

Prix ($):Enquête

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-20-5)2-Methylindole

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête